Delimotecan

Beschreibung

Evolution of Topoisomerase I Inhibitors in Drug Discovery

Topoisomerase I inhibitors are a class of anticancer agents that target the enzyme topoisomerase I, which is essential for DNA replication and transcription. numberanalytics.comnumberanalytics.com The discovery of these inhibitors dates back to the 1960s with the identification of camptothecin (B557342), a natural alkaloid isolated from the Camptotheca acuminata tree. numberanalytics.combiomedpharmajournal.org Camptothecin demonstrated potent antitumor activity; however, its poor water solubility and significant toxicity limited its clinical use. researchgate.net

This led to the development of several semi-synthetic camptothecin analogs, such as topotecan (B1662842) and irinotecan (B1672180), with improved solubility and more manageable toxicity profiles. researchgate.net These first-generation inhibitors have been approved for the treatment of various cancers, including colorectal, ovarian, and small cell lung cancers. karger.comnih.gov Despite their success, these agents still present challenges, including the need for prolonged infusions and the occurrence of significant side effects. wikipedia.org

The limitations of early camptothecins spurred the discovery of non-camptothecin topoisomerase I inhibitors, such as indenoisoquinolines, indolocarbazoles, and phenanthridines. nih.gov The ongoing evolution of this class of drugs focuses on developing agents with enhanced efficacy, reduced toxicity, and the ability to overcome drug resistance. numberanalytics.com

Rationale for Prodrug Development Strategies in Oncology Research

A prodrug is an inactive or less active derivative of a drug molecule that is converted into its active form within the body through enzymatic or chemical transformation. nih.govnih.gov The primary goal of a prodrug strategy in oncology is to improve the therapeutic index of a cytotoxic agent by enhancing its delivery to tumor tissues while minimizing exposure to healthy tissues. numberanalytics.comonclive.com

Key advantages of developing prodrugs for cancer therapy include:

Improved physicochemical properties: Prodrugs can be designed to have better water solubility and stability compared to the parent drug. humanjournals.comslideshare.net

Enhanced bioavailability: By masking certain functional groups, prodrugs can improve a drug's absorption and distribution. nih.govhumanjournals.com

Targeted drug delivery: Prodrugs can be designed to be activated by specific conditions or enzymes that are overexpressed in the tumor microenvironment, leading to selective drug release. nih.govfrontiersin.org

Reduced systemic toxicity: By remaining in an inactive state until they reach the target site, prodrugs can decrease the side effects associated with conventional chemotherapy. numberanalytics.comfrontiersin.org

Macromolecular prodrugs, such as polymer-drug conjugates, represent a significant advancement in this field, utilizing features like the enhanced permeability and retention (EPR) effect for passive tumor targeting. nih.govonclive.com

Overview of Delimotecan’s Position as a Dextran-Based Polymer Prodrug

This compound is a new-generation topoisomerase I inhibitor and a prime example of a polymer-based prodrug strategy. aacrjournals.org It consists of the active camptothecin analog, T-2513, which is a potent inhibitor of topoisomerase I. aacrjournals.orgresearchgate.net This active moiety is covalently linked to a carboxymethyldextran polymer via a triglycine (B1329560) spacer. aacrjournals.orgresearchgate.net Dextran (B179266) is a biocompatible and biodegradable polysaccharide that has been approved for medical use. mdpi.com

The design of this compound as a dextran-based polymer prodrug offers several potential advantages:

High water solubility: The dextran carrier significantly improves the solubility of the otherwise poorly soluble T-2513. aacrjournals.org

Enhanced Permeability and Retention (EPR) Effect: The large size of the polymer-drug conjugate is expected to lead to its preferential accumulation in tumor tissues due to the leaky vasculature and poor lymphatic drainage characteristic of many solid tumors. researchgate.net

Controlled drug release: The triglycine linker is designed to be cleaved by enzymes like cathepsin B, which are often overexpressed in the tumor microenvironment, leading to the targeted release of the active drug T-2513. aacrjournals.org

Prolonged circulation time: The macromolecular nature of this compound results in a long plasma half-life, allowing for sustained exposure of the tumor to the active drug. aacrjournals.orgnih.gov

Preclinical studies have shown that this compound exhibits marked antitumor activity in various human tumor xenograft models. aacrjournals.org Early clinical trials have also demonstrated preliminary antitumor activity in patients with solid tumors. aacrjournals.orgnih.gov

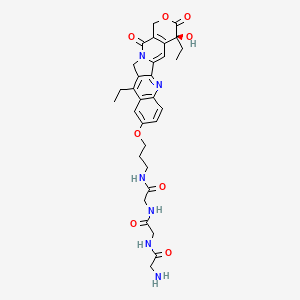

Structure

3D Structure

Eigenschaften

CAS-Nummer |

187852-63-7 |

|---|---|

Molekularformel |

C31H36N6O8 |

Molekulargewicht |

620.7 g/mol |

IUPAC-Name |

2-amino-N-[2-[[2-[3-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxy]propylamino]-2-oxoethyl]amino]-2-oxoethyl]acetamide |

InChI |

InChI=1S/C31H36N6O8/c1-3-18-19-10-17(44-9-5-8-33-26(39)13-35-27(40)14-34-25(38)12-32)6-7-23(19)36-28-20(18)15-37-24(28)11-22-21(29(37)41)16-45-30(42)31(22,43)4-2/h6-7,10-11,43H,3-5,8-9,12-16,32H2,1-2H3,(H,33,39)(H,34,38)(H,35,40)/t31-/m0/s1 |

InChI-Schlüssel |

MWOPHYKKEDTKAZ-HKBQPEDESA-N |

SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OCCCNC(=O)CNC(=O)CNC(=O)CN |

Isomerische SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OCCCNC(=O)CNC(=O)CNC(=O)CN |

Kanonische SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OCCCNC(=O)CNC(=O)CNC(=O)CN |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Delimotecan; MEN-4901; MEN4901; MEN 4901; T-0128; T 0128; T0128 |

Herkunft des Produkts |

United States |

Prodrug Design and Advanced Chemical Conjugation Research

Structural Design Principles of Delimotecan

The backbone of this compound is composed of carboxymethyldextran (CMD), a derivative of the natural polysaccharide dextran (B179266). nih.gov Dextran and its derivatives are widely used in drug delivery due to their excellent biocompatibility, biodegradability, high water solubility, and low immunogenicity. nih.govjddtonline.info The introduction of carboxymethyl groups onto the dextran backbone provides several advantages. It offers multiple sites for the covalent attachment of drug molecules and linkers, and it can contribute to a more compact and stable structure for the conjugate. nih.gov

In drug delivery systems, CMD-based carriers have demonstrated the ability to achieve high tumor targetability. researchgate.net This is largely attributed to the Enhanced Permeability and Retention (EPR) effect, a phenomenon where high-molecular-weight molecules, such as polymer-drug conjugates, selectively accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage. nih.govnih.gov Furthermore, CMD can be engineered to create delivery systems that exhibit pH-responsive drug release, a desirable characteristic for targeting the acidic microenvironment of tumors or specific intracellular compartments. nih.govrsc.org The use of CMD as the backbone for this compound thus serves to increase the compound's circulation time, improve its stability, and facilitate its passive accumulation at the tumor site. researchgate.netnih.gov

This compound utilizes a triglycyl (Gly-Gly-Gly) peptide chain as a linker to covalently attach the active drug, T-2513, to the carboxymethyldextran backbone. nih.govnih.gov The choice of linker is critical in the design of a successful prodrug, as it governs the stability of the conjugate in circulation and the rate and location of active drug release. nih.gov Peptide linkers are a class of cleavable linkers designed to be stable in the bloodstream but susceptible to enzymatic cleavage in the target tissue. nih.govsemanticscholar.org

The triglycyl linker in this compound is specifically engineered to be a substrate for cathepsin B, a lysosomal protease that is frequently overexpressed in the microenvironment of various tumors. aacrjournals.orgimmune-system-research.com This design ensures that the release of the active moiety, T-2513, is minimal during systemic circulation, thereby reducing off-target toxicity. wikipedia.org Upon accumulation of this compound in the tumor tissue, the high local concentration of cathepsin B facilitates the cleavage of the triglycyl linker, leading to the controlled and sustained release of the cytotoxic agent directly at the site of action. nih.govimmune-system-research.com This enzyme-specific release mechanism is a key strategy for enhancing the therapeutic efficacy and safety profile of the drug. nih.govresearchgate.net

The active component of this compound is T-2513, a water-soluble, semi-synthetic analogue of camptothecin (B557342) (CPT). nih.govnih.gov Camptothecins are a class of anticancer agents that function by inhibiting topoisomerase I, a crucial enzyme involved in DNA replication and transcription. nih.govimmune-system-research.com T-2513, like other CPT analogues, binds to the covalent complex formed between topoisomerase I and DNA. immune-system-research.com This binding stabilizes the complex, preventing the re-ligation of the DNA strand, which leads to the accumulation of DNA single-strand breaks. nih.govimmune-system-research.com When a replication fork collides with this stabilized complex, it results in irreversible double-strand DNA damage, ultimately triggering S-phase-specific cell cycle arrest and apoptosis. nih.govimmune-system-research.com

T-2513 has demonstrated broad and potent cytotoxic activity against a range of human tumor cell lines in preclinical studies. immune-system-research.commedchemexpress.com While the free form of T-2513 is highly active, it is also rapidly cleared from the body. immune-system-research.com By integrating it into the this compound conjugate, its pharmacokinetic profile is dramatically altered. The prodrug form allows for sustained release within the tumor, significantly increasing the amount and exposure time of cancer cells to the active drug, which is believed to be the primary reason for the enhanced efficacy of the conjugate. immune-system-research.com Furthermore, T-2513 can be further metabolized within the tumor to other active compounds, including SN-38 (the active metabolite of irinotecan), potentially broadening its cytotoxic effect. aacrjournals.orgimmune-system-research.com

| Cell Line | Tumor Type | GI50 (ng/mL) |

|---|---|---|

| WiDr | Colon | 32.1 |

| HT-29 | Colon | 97.6 |

| SK-BR-3 | Breast | 38.6 |

| MKN-1 | Stomach | 15.6 |

| SK-LU-1 | Lung | 111.5 |

| LX-1 | Lung | 15.1 |

| KB | Nasopharynx | 34.0 |

| HeLaS3 | Cervix | 50.9 |

Data sourced from MedChemExpress, citing preclinical research. medchemexpress.com

Polymer-Drug Conjugate (PDC) Methodologies in Drug Development

The development of this compound is rooted in the broader field of polymer-drug conjugate (PDC) technology, a drug delivery strategy that emerged from the rational design principles first proposed by Helmut Ringsdorf in 1975. mdpi.com PDCs are a form of nanomedicine where a therapeutic agent is covalently attached to a polymer backbone, often via a linker. wikipedia.orgmdpi.com This approach aims to create a novel chemical entity with pharmacological properties superior to the parent drug. nih.gov The overarching goals of PDC technology are to improve drug stability, increase solubility, prolong circulation half-life, and achieve targeted delivery to diseased tissues, thereby maximizing efficacy and minimizing systemic toxicity. mdpi.comnih.gov

The use of polymeric vehicles like the one in this compound offers significant advantages that have been consistently demonstrated in preclinical models. One of the most critical benefits is the ability to exploit the EPR effect for passive tumor targeting. nih.gov The large size of the polymer conjugate prevents its rapid clearance by the kidneys and promotes its accumulation in solid tumors. wikipedia.orgnih.gov

Preclinical studies have shown that this enhanced accumulation leads to significantly higher and more sustained concentrations of the active drug within the tumor compared to the administration of the free drug. immune-system-research.comnih.gov For this compound, it was found that the active metabolite T-2513 was generated in greater quantities in tumor tissue than in tissues typically associated with toxicity, such as the liver. nih.gov This preferential accumulation and activation at the target site directly contribute to enhanced antitumor activity and a wider therapeutic window. nih.govnih.gov Additionally, the polymer backbone can protect the conjugated drug from premature degradation and metabolism in the bloodstream, ensuring that the intact, active molecule reaches its target. nih.govnih.gov

| Advantage | Underlying Mechanism | Therapeutic Consequence |

|---|---|---|

| Enhanced Tumor Accumulation | Enhanced Permeability and Retention (EPR) Effect | Higher intratumoral drug concentration |

| Prolonged Circulation Time | Increased hydrodynamic volume prevents renal clearance | Greater opportunity for tumor localization |

| Improved Drug Stability | Polymer backbone shields the drug from enzymatic degradation | Delivery of intact drug to the target site |

| Controlled Drug Release | Engineered linkers (e.g., enzyme- or pH-sensitive) | Site-specific activation and reduced systemic toxicity |

| Overcoming Drug Resistance | Altered cellular uptake mechanism may bypass efflux pumps | Potential efficacy against resistant tumors |

Creating a prodrug via polymer conjugation is a powerful strategy for manipulating a drug's pharmacological profile to overcome inherent limitations. nih.govrsc.org The prodrug approach can address challenges such as poor aqueous solubility, chemical instability, rapid metabolism and clearance, and lack of tissue specificity. nih.govsciencepublishinggroup.com

In the case of this compound, the parent drug T-2513 is a potent cytotoxic agent, but its therapeutic potential is limited by its rapid clearance from the body. immune-system-research.com By conjugating it to the large, hydrophilic carboxymethyldextran polymer, several key pharmacological parameters are altered:

Distribution: The high molecular weight of this compound restricts its distribution primarily to the vascular compartment and tumor tissues, reducing exposure to healthy organs. nih.gov

Metabolism: The covalent linkage to the polymer protects T-2513 from premature metabolism, and the prodrug itself has a much longer terminal half-life (e.g., up to 129 hours in preclinical studies) compared to the free drug. aacrjournals.orgimmune-system-research.com

Elimination: The rate of elimination is dictated by the large polymer conjugate rather than the small molecule drug, leading to prolonged circulation. aacrjournals.org

This strategic modification effectively transforms the pharmacokinetic profile from that of a rapidly cleared small molecule to that of a long-circulating nanoparticle. This allows for the gradual accumulation in the tumor, followed by the slow, sustained release of the active drug, maintaining a therapeutically effective concentration at the target site for an extended period. aacrjournals.orgimmune-system-research.com This manipulation of the pharmacological profile is fundamental to the enhanced antitumor efficacy observed with this compound in preclinical models. nih.gov

Research into Stability and Release Kinetics of this compound Conjugates

The stability of this compound, a prodrug of the camptothecin analog T-2513, and the controlled release of its active metabolites are central to its therapeutic strategy. This compound is designed as a conjugate of T-2513, a potent topoisomerase I inhibitor, linked to a carboxymethyl dextran carrier via a triglycine (B1329560) peptide linker. This design aims to enhance the solubility and tumor accumulation of the active compound while minimizing systemic exposure. The release of the cytotoxic payload is intended to occur preferentially within the tumor microenvironment, a concept supported by pharmacokinetic studies showing that T-2513 and other cytotoxic metabolites are generated in greater quantities in tumor tissue compared to tissues like the liver that are common sites of toxicity. nih.gov

The activation of this compound is facilitated by the unique conditions of the tumor microenvironment, including the presence of specific enzymes and a higher prevalence of phagocytic cells such as macrophages. nih.gov Research has demonstrated that human metastatic melanoma cells can phagocytose this compound, leading to its cleavage and the release of the cytotoxic moiety T-2513 within the tumor. nih.gov This targeted release mechanism is crucial for the antitumor activity of this compound.

Enzymatic Cleavage Mechanisms by Cathepsin B in Tumor Microenvironments

The triglycine linker in the this compound conjugate is designed to be susceptible to enzymatic cleavage. While direct enzymatic studies on this compound's triglycine linker are not extensively detailed in publicly available research, the established role of lysosomal proteases in the activation of similar prodrugs strongly points to Cathepsin B as a key enzyme in this process. Cathepsin B is a cysteine protease that is frequently overexpressed in the tumor microenvironment and is known to be active within the acidic environment of lysosomes. aacrjournals.orgnih.gov

The proposed mechanism for this compound's activation involves its uptake by tumor cells or associated macrophages, followed by trafficking to lysosomes. Inside the lysosomes, the acidic pH and high concentration of proteases, including Cathepsin B, facilitate the cleavage of the triglycine linker. Cathepsin B is known to cleave peptide bonds, and linkers composed of amino acids are common substrates. aacrjournals.orgacs.org The cleavage of the triglycine linker from the carboxymethyl dextran carrier would release a T-2513-peptide remnant, which can then undergo further hydrolysis to yield the active cytotoxic compounds.

Investigation of Hydrolysis Pathways and Metabolite Generation

Following the initial enzymatic cleavage of the triglycine linker, subsequent hydrolysis steps are necessary to generate the active cytotoxic metabolites of this compound. The primary active metabolite is T-2513. In addition to T-2513, other cytotoxic metabolites, namely SN-38 and T-0055, have been identified in tumor tissues following this compound administration. nih.gov

The generation of SN-38 from camptothecin analogs often involves the action of carboxylesterases. nih.govclinpgx.org In the case of the well-studied camptothecin prodrug irinotecan (B1672180), it is converted to SN-38 by carboxylesterases primarily in the liver and also within tumor tissues. nih.govnih.gov It is highly probable that a similar pathway is involved in the metabolism of this compound, where T-2513, once released, is further metabolized to SN-38 by carboxylesterases present in the tumor microenvironment.

A proposed metabolic route for this compound suggests a cascade of enzymatic reactions that lead to the generation of these various active forms. researchgate.net This multi-faceted metabolic activation within the tumor microenvironment is a key feature of this compound's prodrug design, aiming for a sustained and targeted release of a spectrum of cytotoxic agents.

Interactive Data Table: Known Metabolites of this compound

| Metabolite | Description | Probable Generating Enzyme(s) |

| T-2513 | The primary active camptothecin analog directly linked to the carrier. | Cathepsin B (for initial release) |

| SN-38 | A potent and well-characterized cytotoxic metabolite of camptothecins. | Carboxylesterases |

| T-0055 | Another identified cytotoxic metabolite of this compound. | To be further elucidated |

Molecular and Cellular Mechanisms of Action in Preclinical Oncology

Cellular Pharmacodynamics of Delimotecan and its Metabolites

The study of cellular pharmacodynamics examines the biochemical and physiological effects of a drug and its metabolites at the cellular level. mhmedical.com For this compound, this involves understanding how its active form, T-2513, and other potential metabolites interact with cellular processes to produce an anti-tumor effect. aacrjournals.orgnih.gov

The formation of stable cleavage complexes by T-2513 directly obstructs the progression of both DNA and RNA polymerases along the DNA template. aacrjournals.orgnih.gov This blockage leads to a potent inhibition of both DNA replication and RNA synthesis. aacrjournals.orgmedchemexpress.combiocat.com The premature termination of these fundamental cellular processes is a direct consequence of the stabilized topoisomerase I-DNA complexes acting as roadblocks. nih.govbiomedpharmajournal.org The inability to replicate DNA and transcribe genes essential for survival ultimately culminates in cell death. aacrjournals.orgmedchemexpress.com

Role of Tumor Microenvironment in Prodrug Activation

The design of this compound as a prodrug is a key strategy to enhance its therapeutic index. mdpi.com Prodrugs are inactive compounds that are converted into their active form under specific conditions, ideally within the target tissue. frontiersin.org this compound leverages the unique characteristics of the tumor microenvironment (TME) for its activation. aacrjournals.orgnih.gov The TME is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix that often exhibits distinct physiological conditions compared to normal tissues. mdpi.comnih.gov

Preclinical studies have shown that this compound can accumulate in tumor tissue. aacrjournals.org Its activation from the inert prodrug to the cytotoxic T-2513 is mediated by the enzyme cathepsin B. aacrjournals.org This protease is frequently overexpressed in the TME of various cancers. aacrjournals.orgfrontiersin.org Furthermore, research indicates that tumor-associated macrophages (TAMs), a significant component of the inflammatory infiltrate in many tumors, play a crucial role in this process. aacrjournals.orgfrontiersin.orgmdpi.com These macrophages can take up the this compound prodrug and are instrumental in the cleavage and subsequent local release of the active T-2513 within the tumor, concentrating the drug's cytotoxic effect where it is most needed while potentially reducing systemic exposure. aacrjournals.org

Table 1: Summary of Preclinical Findings for this compound/T-2513

| Feature | Finding | Reference(s) |

|---|---|---|

| Primary Target | DNA Topoisomerase I | aacrjournals.org, nih.gov, medchemexpress.com |

| Active Moiety | T-2513 | aacrjournals.org, nih.gov |

| Mechanism | Stabilization of the Topoisomerase I-DNA cleavage complex. | aacrjournals.org, biocat.com, biomedpharmajournal.org |

| Key Cellular Event | Formation of lethal DNA double-strand breaks upon collision with replication forks. | nih.gov |

| Cell Cycle Specificity | S-phase (DNA synthesis phase). | aacrjournals.org, nih.gov |

| Effect on Macromolecules | Inhibition of DNA replication and RNA synthesis. | aacrjournals.org, biocat.com, medchemexpress.com |

| Prodrug Activation Site | Tumor Microenvironment. | aacrjournals.org, nih.gov |

| Activating Enzyme | Cathepsin B. | aacrjournals.org |

| Key Activating Cells | Tumor-Associated Macrophages (TAMs). | aacrjournals.org |

Table 2: List of Compounds Mentioned

| Compound Name | Description |

|---|---|

| This compound | A prodrug form of T-2513, also known as MEN 4901 or T-0128. aacrjournals.org |

| T-2513 | The active metabolite of this compound, a selective topoisomerase I inhibitor. aacrjournals.org |

| Camptothecin (B557342) | A natural alkaloid and the parent compound for a class of topoisomerase I inhibitors. biomedpharmajournal.org |

| SN-38 | The active metabolite of Irinotecan (B1672180), another camptothecin analogue. aacrjournals.org |

| Irinotecan (CPT-11) | A clinically used topoisomerase I inhibitor and camptothecin analogue. aacrjournals.org |

| Topotecan (B1662842) | A semi-synthetic derivative of camptothecin used in cancer therapy. biomedpharmajournal.org |

| Cathepsin B | A protease enzyme involved in the activation of the this compound prodrug. aacrjournals.org |

| T-0055 | A metabolite of T-2513. aacrjournals.org |

| T-1335 | A metabolite of T-2513. aacrjournals.org |

Cathepsin B Overexpression in Tumors and its Enzymatic Activity Research

Cathepsin B is a lysosomal cysteine protease that plays a crucial role in normal cellular processes such as protein turnover. mdpi.comnih.gov However, in the context of oncology, its role becomes aberrant. Numerous preclinical studies have demonstrated that Cathepsin B is significantly overexpressed in various human cancers, including brain, lung, prostate, breast, and colorectal cancers. nih.gov This overexpression is not merely an increase in quantity; it is correlated with more aggressive, invasive, and metastatic cancer phenotypes. nih.govfrontiersin.org

The enzymatic activity of Cathepsin B is a key factor in its tumor-promoting role. Unlike its normal intracellular function within lysosomes, in malignant tumors, Cathepsin B is often secreted into the extracellular matrix (ECM). nih.govjcancer.org In the tumor microenvironment, its proteolytic nature facilitates the degradation of ECM components, a critical step for cancer cell invasion and metastasis. jcancer.org Research has shown that elevated Cathepsin B activity is frequently found at the invasive edge of tumors. frontiersin.org Furthermore, Cathepsin B can contribute to a proteolytic cascade by activating other protein-degrading enzymes, such as matrix metalloproteinases (MMPs), through the destruction of their natural inhibitors. nih.govfrontiersin.org

The targeted design of the prodrug this compound leverages this specific characteristic of tumors. Preclinical research indicates that this compound is engineered to be cleaved into its active form, T-2513, by the enzymatic action of Cathepsin B. aacrjournals.org This selective activation mechanism is intended to concentrate the cytotoxic agent within the tumor tissue, where Cathepsin B is overexpressed, thereby targeting the treatment to the cancer cells. mdpi.comaacrjournals.org

Table 1: Cancers with Documented Cathepsin B Overexpression in Preclinical Research This table is generated based on data from the text.

| Cancer Type | Association with Cathepsin B Overexpression | Reference |

|---|---|---|

| Glioma/Brain Cancer | Overexpression is observed and contributes to ECM degradation. | nih.govjcancer.org |

| Lung Cancer | Overexpression has been noted in malignancies. | nih.gov |

| Prostate Cancer | Elevated expression is linked to malignancy. | nih.gov |

| Breast Cancer | Overexpression has been demonstrated in oncologic disease. | mdpi.comnih.gov |

| Colorectal Cancer | Overexpression is observed. | mdpi.comnih.gov |

| Gastric Cancer | Overexpression has been demonstrated. | mdpi.com |

| Skin Cancer | Overexpression has been demonstrated. | mdpi.com |

| Ovarian Cancer | Overexpression has been demonstrated. | mdpi.com |

Investigation of Tumor-Associated Macrophage-Mediated Uptake and Activation

Tumor-associated macrophages (TAMs) are a significant component of the tumor microenvironment and are known to influence tumor progression, angiogenesis, and immune escape. mdpi.com These cells exhibit high plasticity and can be polarized into different functional phenotypes by local stimuli within the tumor. nih.gov

Preclinical investigations into this compound's mechanism have revealed a potentially crucial role for TAMs. aacrjournals.org Studies suggest that TAMs may be instrumental in the uptake of the this compound prodrug. aacrjournals.org Following uptake, these macrophages are thought to contribute to the activation of this compound through their enzymatic activity, leading to the cleavage of the prodrug and the subsequent local release of the active metabolite, T-2513. aacrjournals.org This macrophage-mediated activation could represent a key cellular mechanism for concentrating the cytotoxic effects of the drug within the tumor, particularly in cancers that are heavily infiltrated by TAMs. aacrjournals.orgnih.govwindows.net

Table 2: Proposed Role of Tumor-Associated Macrophages (TAMs) in this compound's Mechanism This table is generated based on data from the text.

| Step | Role of TAMs | Supporting Evidence | Reference |

|---|---|---|---|

| 1. Uptake | TAMs may play a key role in the uptake of the this compound prodrug from the tumor microenvironment. | Preclinical studies suggest macrophage involvement in uptake. | aacrjournals.org |

| 2. Activation | TAMs are implicated in the cleavage of this compound to its active form, T-2513. | Studies indicate macrophage-mediated cleavage and local release of T-2513. | aacrjournals.org |

| 3. Enhanced Retention | The presence of TAMs may enhance the retention of this compound in tumor tissues. | The drug's mechanism may be particularly effective in tumors rich in TAMs. | windows.net |

Downstream Signaling Pathways and Cellular Responses

Apoptosis Induction Mechanisms in Preclinical Models

The ultimate goal of many cancer therapies is to induce programmed cell death, or apoptosis, in malignant cells. mdpi.comescholarship.org this compound, once activated to its metabolite T-2513, functions as a potent inducer of apoptosis through its action as a topoisomerase I inhibitor. aacrjournals.orgnih.gov

T-2513 is a camptothecin analogue, a class of compounds known to target the nuclear enzyme DNA topoisomerase I. aacrjournals.orgnih.gov Topoisomerase I relieves torsional strain in DNA during replication and transcription by creating reversible single-strand breaks. drugbank.com Preclinical studies show that T-2513 binds to the complex formed by topoisomerase I and DNA. aacrjournals.orgnih.gov This binding stabilizes the complex and prevents the enzyme from re-ligating the DNA strand break. aacrjournals.orgdrugbank.com

When the DNA replication machinery encounters this stabilized ternary complex, it leads to the formation of lethal double-stranded DNA breaks. drugbank.com This irreversible DNA damage triggers a cellular stress response that arrests the cell cycle, primarily in the S-phase where DNA synthesis occurs. aacrjournals.orgnih.gov The cytotoxic effects of T-2513 are therefore specific to this phase of the cell cycle. aacrjournals.org Ultimately, the extensive DNA damage and cell cycle arrest activate intrinsic cellular pathways that culminate in apoptosis. aacrjournals.orgdatapdf.com

Table 3: Preclinical Mechanism of this compound-Induced Apoptosis This table is generated based on data from the text.

| Stage | Mechanism | Cellular Outcome | Reference |

|---|---|---|---|

| 1. Activation | This compound is cleaved to its active form, T-2513, by Cathepsin B. | Local release of the active cytotoxic agent. | aacrjournals.org |

| 2. Target Binding | T-2513 binds to and stabilizes the Topoisomerase I-DNA complex. | Inhibition of DNA re-ligation. | aacrjournals.orgnih.gov |

| 3. DNA Damage | Interference with the moving replication fork. | Creation of lethal double-stranded DNA breaks. | drugbank.com |

| 4. Cellular Response | Inhibition of DNA replication and RNA synthesis. | Cell cycle arrest, specifically in the S-phase. | aacrjournals.orgnih.gov |

| 5. Apoptosis | Activation of programmed cell death pathways. | Elimination of the cancer cell. | aacrjournals.org |

Autophagy Modulation Studies

Autophagy is a highly conserved catabolic process where cells degrade and recycle their own components to maintain homeostasis, especially under stress conditions like nutrient deprivation. researchgate.netfrontiersin.org In cancer, autophagy plays a complex, dual role; it can act as a tumor suppressor in some contexts, while in others it functions as a pro-survival mechanism that helps cancer cells withstand stress and resist treatment. researchgate.netmdpi.com

Given its role in cell survival, the modulation of autophagy has become a significant area of investigation in cancer therapy. nih.gov Preclinical and clinical studies on various cancers have explored both inhibiting and inducing autophagy to enhance the efficacy of anticancer treatments and overcome drug resistance. mdpi.comnih.gov For instance, autophagy inhibitors like chloroquine (B1663885) and hydroxychloroquine (B89500) have been evaluated in clinical trials in combination with other therapies. nih.gov

While the modulation of autophagy is a recognized strategy in oncology, specific preclinical studies focusing on the direct effects of this compound or its active metabolite T-2513 on autophagic pathways in cancer cells are not extensively detailed in the available literature. Therefore, the precise role that autophagy modulation may play in the cellular response to this compound remains an area for further investigation.

Preclinical Efficacy and Activity Studies in Disease Models

In Vitro Cytotoxicity Assays and Cell Line Sensitivity Profiling

The initial evaluation of Delimotecan's anticancer potential involved in vitro cytotoxicity assays to determine its concentration-dependent effects on various cancer cell lines and to compare its efficacy against other camptothecin (B557342) derivatives.

This compound has demonstrated potent, dose-dependent antiproliferative activity across a wide spectrum of human tumor cell lines. nih.govnih.gov In a panel of hepatocellular carcinoma (HCC) cell lines, this compound inhibited cell proliferation with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 12.1 to 1085.0 nM. nih.govnih.gov

Studies on gastric cancer (GC) cell lines, including SNU-1, HGC27, MGC803, and NCI-N87, showed that this compound's inhibitory effects were both dose- and time-dependent. nih.gov Similarly, in human bladder cancer cell lines HT1376 and MCR, the growth-inhibitory effect was also observed to be dependent on both concentration and duration of exposure. medchemexpress.com The HT1376 cell line proved to be more sensitive to the compound than the MCR line after short-term exposure. medchemexpress.com The potent cytotoxic activity of this compound was also noted in other cancer types, including ovarian carcinoma, glioblastoma, osteosarcoma, and melanoma. nih.gov

| Cancer Type | Cell Line | Exposure Time | IC50 Value |

|---|---|---|---|

| Hepatocellular Carcinoma | Panel of HCC lines | Not Specified | 12.1 - 1085.0 nM |

| Bladder Cancer | HT1376 | 1 hour | 9.0 ± 0.4 ng/mL |

| 24 hours | 2.8 ± 0.1 ng/mL | ||

| Bladder Cancer | MCR | 1 hour | 90 ± 3 ng/mL |

| 24 hours | 5.0 ± 0.2 ng/mL |

Comparative studies have consistently highlighted the superior or potent activity of this compound relative to other clinically relevant camptothecin derivatives.

In human neuroblastoma cell lines, this compound was found to be the most active compound when compared with Topotecan (B1662842) and SN-38 (the active metabolite of Irinotecan). nih.gov This enhanced activity was attributed to this compound's ability to induce a significantly higher number of DNA breaks, despite exhibiting lower intracellular accumulation than the other analogues. nih.gov

Research in esophageal squamous cell carcinoma (ESCC) and gastric cancer models also demonstrated this compound's superior potency over Irinotecan (B1672180). nih.govnih.gov In ESCC cells, both compounds induced DNA damage, but the effects of this compound were more significant. nih.gov Similarly, in bladder cancer cells, this compound was found to be markedly more effective at inhibiting tumor cell growth than Topotecan. researchgate.net

In Vivo Xenograft Model Research

Following promising in vitro results, the therapeutic potential of this compound was further investigated in vivo using human tumor xenografts, where human cancer cells are implanted into immunodeficient mice.

In studies involving human lung carcinoma xenografts, this compound demonstrated remarkable antitumor effects, achieving a high rate of complete tumor regressions. nih.gov The compound was also found to be effective against experimental lung metastases from lung carcinomas, where it provided a therapeutic benefit by increasing survival. nih.gov Furthermore, this compound showed marked efficacy against the slowly growing A549 human lung carcinoma model, particularly when administered in a daily, protracted treatment schedule. nih.gov

This compound has shown significant antitumor activity in patient-derived xenograft (PDX) models of gastric cancer. nih.gov Its efficacy has also been established in esophageal squamous cell carcinoma (ESCC) xenografts. In a direct comparison, this compound exhibited a superior antitumor effect over Irinotecan in both cell line-derived xenografts and PDX models of ESCC. nih.gov The tumor growth inhibition (TGI) rates in two different ESCC models underscore this superiority:

KYSE-450 Xenograft: this compound TGI = 90% vs. Irinotecan TGI = 52% nih.gov

PDX Model 6: this compound TGI = 101% vs. Irinotecan TGI = 74% nih.gov

The preclinical efficacy of this compound has also been assessed in gastrointestinal cancer models. In a slowly growing human colon carcinoma xenograft (HT29), this compound was found to be markedly effective when a daily protracted treatment regimen was utilized. nih.gov While this compound is currently being evaluated in Phase II clinical trials for patients with locally advanced or metastatic pancreatic cancer, detailed results from preclinical pancreatic tumor xenograft studies are not as extensively reported in the available literature. npcf.usveeva.com

Organoid and Spheroid Models for Preclinical Evaluation

Three-dimensional (3D) cell culture systems, such as organoids and spheroids, have emerged as increasingly vital tools in preclinical cancer research, offering more physiologically relevant models than traditional two-dimensional (2D) monolayer cultures. bmrat.orgnih.govbmrat.org These systems better mimic the complex architecture and microenvironment of in vivo tumors. bmrat.org

The development of these 3D models involves various techniques:

Spheroids: These are aggregates of cancer cells that can be formed using methods like the hanging drop technique, rotation-based systems, or by culturing cells on non-adherent surfaces. nih.govresearchgate.net They re-establish cell-cell and cell-extracellular matrix (ECM) interactions that are lost in 2D cultures. bmrat.org

Organoids: These are more complex 3D structures often derived from patient tissues or stem cells. nih.govnih.gov They are cultured within an ECM-like hydrogel (such as Basement Membrane Extract) that provides the necessary support for them to self-organize into structures that closely resemble the original tissue's histology and genetic profile. researchgate.netfrontiersin.org

The application of these 3D systems in drug discovery is extensive. They provide a platform for high-throughput screening of anticancer compounds in a context that better reflects the in vivo environment. bmrat.orgelifesciences.org Cellular responses to drug treatments in 3D cultures have been shown to be more representative of in vivo outcomes compared to 2D cultures, with cells in 3D models often exhibiting greater resistance to anticancer drugs. nih.gov This makes them valuable for studying drug efficacy, penetration, and mechanisms of resistance. nih.gov

While specific studies on this compound using organoid models are not yet widely published, the predictive value of these models for cancer drug research, in general, suggests significant potential for evaluating this compound. Patient-derived organoids (PDOs) in particular are gaining traction as a powerful tool for personalized medicine. nih.govyoutube.com

The key strengths of organoid models that would be beneficial for this compound research include:

Recapitulating Tumor Heterogeneity: Organoids can capture the polyclonal nature of the original tumor, meaning they are composed of various cell populations with different mutations. youtube.com This is crucial for predicting a drug's efficacy, as the response will be the cumulative effect across this diverse cell population. youtube.com

Predicting Patient-Specific Response: By creating organoids from individual patient tumors, researchers can perform drug screening to identify which patients are most likely to respond to a specific therapy. youtube.combiotech-spain.com This approach could be used to test the efficacy of this compound on organoids derived from metastatic melanoma patients, potentially identifying biomarkers for sensitivity.

High-Throughput Screening: PDOs represent a cost-effective and scalable platform for testing a large number of compounds. biotech-spain.com This would allow for the efficient evaluation of this compound in combination with other therapies across a wide range of tumor subtypes.

Given that the efficacy of this compound is linked to the specific metabolic capabilities of melanoma cells, organoid models that faithfully replicate the genetic and cellular characteristics of a patient's tumor would be an invaluable tool for predicting its therapeutic success and guiding its clinical application. nih.govbiotech-spain.com

Pharmacokinetic and Biotransformation Research in Preclinical Systems

Enzymes Involved in Delimotecan Metabolism and Activation

The biotransformation of this compound into its active forms is a multi-step enzymatic process. This targeted activation is a key aspect of its design, aiming to concentrate the cytotoxic effects within the tumor.

This compound is specifically designed to be cleaved by cathepsin B, a lysosomal cysteine protease. aacrjournals.orgmdpi.com Cathepsin B is often overexpressed in the tumor microenvironment, making it an ideal enzyme for targeted prodrug activation. aacrjournals.orgmdpi.comresearchgate.net Preclinical evidence suggests a correlation between the expression levels of cathepsin B and the activation of this compound to T-2513. aacrjournals.org Tumor-associated macrophages are also thought to contribute to this process through their cathepsin B activity. aacrjournals.org

Pharmacokinetic-Pharmacodynamic Modeling in Preclinical Research

Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a critical tool in preclinical oncology research that establishes a mathematical relationship between drug exposure (pharmacokinetics) and its pharmacological effect (pharmacodynamics). colab.wsnih.gov For this compound, a novel prodrug, PK/PD modeling has been instrumental in understanding its mechanism of action and guiding its development. colab.wsresearchgate.net This approach helps to unravel the complex interplay between the administered prodrug, its conversion to active metabolites, and the ultimate antitumor response, thereby informing the design of effective therapeutic strategies. colab.wsnih.gov

The fundamental principle of PK/PD modeling involves linking the concentration-time profile of a drug with the time course of its effect. nih.gov In the context of this compound, this means correlating the exposure to the parent compound and its key active metabolites, such as T-2513 and SN-38, with markers of antitumor activity. nih.govaacrjournals.org Preclinical research has focused on how this compound's unique properties—such as its accumulation in tumor tissue and localized enzymatic conversion—drive its efficacy. aacrjournals.org Models used in this context often describe tumor growth kinetics and how they are altered by the drug. For instance, a common model might describe untreated tumor growth as exponential or linear, while the drug's effect is modeled as a factor that decreases the rate of tumor cell proliferation, often proportional to the drug concentration at the tumor site. nih.govresearchgate.net

Quantitative Relationship Between Exposure and Preclinical Activity Markers

A core objective of preclinical PK/PD studies for this compound is to establish a quantitative link between the exposure to its cytotoxic metabolites and markers of anti-cancer activity. A key finding from preclinical investigations is that this compound effectively delivers its active metabolites to tumor tissue, resulting in higher and more sustained concentrations of these cytotoxic agents within the tumor compared to other tissues. nih.gov

The antitumor effect of this compound is not due to the parent molecule itself but to its conversion into the active camptothecin (B557342) analog T-2513, which is further metabolized into other potent compounds like SN-38. aacrjournals.org In vitro studies have quantified the cytotoxic potential of these metabolites against various human tumor cell lines, providing a clear pharmacodynamic measure of their activity.

Table 1: In Vitro Cytotoxicity (GI50) of this compound Metabolites in Human Tumor Cell Lines

| Metabolite | GI50 Range (ng/mL) |

|---|---|

| SN-38 | ~1.5 - 15 |

| T-0055 | ~3.6 - 20 |

| T-2513 | ~15 - 111 |

| T-3921 | ~30 - 180 |

| T-1335 | ~73 - 1195 |

Preclinical pharmacokinetic studies in xenograft models provide the other half of the relationship, quantifying the exposure (the "PK") in the target tissue. Following intravenous administration of this compound, high and prolonged levels of the primary active metabolite, T-2513, have been measured in tumor tissue. This sustained local exposure is critical for the observed antitumor efficacy. researchgate.net For example, in mice bearing St-4 human gastric cancer xenografts, tumor concentrations of T-2513 were shown to be durable over several days post-administration. researchgate.net

Table 2: Example of T-2513 and SN-38 Concentrations in Tumor Tissue (St-4 Xenograft) After this compound Administration

| Time After Administration | T-2513 Tumor Concentration (ng/g) | SN-38 Tumor Concentration (ng/g) |

|---|---|---|

| 24 hours | Approx. 2000 | Approx. 20 |

| 72 hours | Approx. 1000 | Approx. 10 |

| 168 hours | Approx. 200 | Below detection |

The quantitative relationship is thus established by linking these high, sustained tumor concentrations of active metabolites with potent in vitro cytotoxicity and in vivo tumor growth inhibition. aacrjournals.orgresearchgate.net Preclinical studies have shown that a single intravenous dose of this compound can result in superior antitumor activity compared to more frequent dosing schedules of other camptothecin analogs like CPT-11, underscoring the importance of its unique PK profile in driving its pharmacodynamic effects. aacrjournals.org Furthermore, a significant correlation has been observed between the dose of this compound and the percentage decrease in white blood cells (WBC) and absolute neutrophil count, providing a quantitative link between exposure and a systemic pharmacodynamic marker of toxicity. aacrjournals.org

Predictive Modeling for Optimization of Preclinical Regimens

Predictive modeling utilizes the quantitative PK/PD relationships to simulate the effects of different dosing regimens, aiming to optimize efficacy while managing toxicity. nih.govnih.gov By creating a mathematical model that describes how this compound and its metabolites affect tumor growth, researchers can prospectively evaluate various doses and schedules in silico before or during animal studies. nih.govresearchgate.net This approach helps to refine experimental designs and select the most promising regimens for further testing. altasciences.com

For this compound, predictive modeling is informed by its distinct mechanism of tumor-selective drug activation. aacrjournals.org A minimal PK/PD model for an anticancer agent like this compound typically includes parameters describing the tumor's natural growth rate and the rate of cell death induced by the drug, which is dependent on concentration. nih.govresearchgate.net The model would incorporate:

Pharmacokinetic Parameters: Describing the slow elimination of this compound from plasma, its uptake into tumor tissue, and the rate of conversion to T-2513 and other active metabolites. aacrjournals.org

Pharmacodynamic Parameters: Quantifying the potency of the active metabolites (such as the GI50 values) and the kinetics of tumor cell death following exposure. nih.govaacrjournals.org

By integrating these parameters, the model can predict the extent of tumor growth inhibition over time for a given dosing schedule. nih.gov This predictive capability allows for the optimization of the regimen. For instance, this compound's long half-life and sustained release of active metabolites within the tumor suggest that less frequent, higher-dose schedules might be more effective and convenient than the schedules required for drugs with shorter half-lives and less tumor selectivity. aacrjournals.org Preclinical modeling and simulation can test this hypothesis, predicting whether a single high dose would maintain a tumor concentration above the cytotoxic threshold for a long enough duration to maximize cell kill, thereby optimizing the therapeutic index. nih.govnih.gov The successful application of such models can lead to reliable predictions of tumor response to different doses and schedules, supporting the prioritization of the most effective regimens for clinical development. nih.gov

Structure Activity Relationship Sar Studies and Analog Design

SAR of Camptothecin (B557342) Derivatives Relevant to Delimotecan

The development of this compound leverages decades of research into modifying the pentacyclic ring structure of CPT to enhance its therapeutic index. cabidigitallibrary.orgcore.ac.uk

Structural Modifications and their Impact on Topoisomerase I Inhibition

The primary mechanism of action for camptothecins is the inhibition of topoisomerase I (Topo I), an enzyme crucial for DNA replication and transcription. biochempeg.com SAR studies have identified key structural features essential for this inhibition:

A and B Rings: Modifications on the A and B rings, which form the quinoline (B57606) moiety, can significantly impact the drug's properties without drastically affecting its ability to inhibit Topo I. nih.gov In fact, the two FDA-approved CPT analogs, topotecan (B1662842) and irinotecan (B1672180), both feature substitutions on these rings. cabidigitallibrary.org

C and D Rings: The pyridone moiety of the D-ring is another essential feature for activity. cabidigitallibrary.org Conversely, substitutions at the C-5 position on the C-ring have been shown to diminish antitumor activity. researchgate.net

Influence of Substituents on Biological Activity and Prodrug Properties

The strategic placement of substituents on the CPT scaffold can profoundly influence its biological activity, solubility, and stability, which are key characteristics of a successful prodrug.

Position 7: Substitutions at the C-7 position generally enhance the potency and water solubility of CPT analogs. cabidigitallibrary.org For example, introducing an ethyl group at this position can increase lipophilicity and, consequently, potency and stability in human plasma. wikipedia.org this compound's parent analog, T-2513, features a 7-ethyl group. researchgate.net

Positions 9, 10, and 11: Modifications at positions 9, 10, and 11 on the A-ring are well-tolerated and can significantly boost anticancer activity. nih.govnih.gov Electron-withdrawing groups like amino, nitro, bromo, or chloro at positions 9 and 10, and a hydroxyl group at position 10 or 11, can considerably increase activity. wikipedia.org The presence of a hydroxyl group at C-10, as seen in SN-38 (the active metabolite of irinotecan), appears to be important for either increasing water solubility or reducing the unwanted stabilization of the inactive open-ring form by human albumin. nih.gov However, a hydroxyl group at position 10 or 11 can also make the analog a substrate for the ABCG2 efflux pump, leading to drug resistance. nih.gov

Lactone Ring Stability: The stability of the crucial lactone E-ring can be influenced by derivatization of the quinoline (A/B) rings. metu.edu.tr This is a critical consideration for prodrug design, as the lactone form is the active one.

| Ring/Position | Modification | Impact on Activity/Properties | Reference |

|---|---|---|---|

| E-Ring (C-20) | (S)-configuration of hydroxyl group | Essential for Topoisomerase I inhibition | cabidigitallibrary.orgwikipedia.org |

| A/B Rings | Substitutions (e.g., Topotecan, Irinotecan) | Generally well-tolerated, can improve solubility and other properties without significantly affecting Topo I inhibition | cabidigitallibrary.orgnih.gov |

| C-Ring (C-5) | Substitution with acetoxy, alkoxy, amino, hydroxyl | Diminishes antitumor activity | researchgate.net |

| D-Ring | Pyridone moiety | Essential for activity | cabidigitallibrary.org |

| B-Ring (C-7) | Ethyl, silyl, or hydrophilic groups | Generally increases potency, solubility, and stability | cabidigitallibrary.orgwikipedia.org |

| A-Ring (C-9, C-10, C-11) | Electron-withdrawing groups, hydroxyl groups | Can significantly enhance antitumor activity | wikipedia.orgnih.govnih.gov |

Rational Design of Next-Generation this compound Analogues

The future development of this compound analogs will likely involve a combination of computational and experimental approaches to design molecules with superior efficacy and safety profiles. nih.gov

Computational Chemistry and Molecular Modeling Approaches

Computational methods are invaluable tools for predicting the properties and interactions of new CPT analogs before they are synthesized.

Quantum Chemical Calculations: These can be used to generate electrostatic potential iso-surfaces of CPT analogs. nih.gov Such models have revealed that a negative potential at positions 10 or 11 of the A-ring is a key factor for recognition by the ABCG2 drug efflux pump, providing a basis for designing analogs that can circumvent this resistance mechanism. nih.govsrce.hr

Molecular Docking and MMGBSA Calculations: These techniques can be used to study the binding of CPT analogs to Topoisomerase I and to predict how mutations in the enzyme might lead to drug resistance. nih.gov By calculating the binding energies of different analogs to both wild-type and mutant forms of the enzyme, researchers can identify compounds that are less susceptible to resistance. nih.gov

Force Field Parameterization: The development of accurate force field parameters for CPT analogs is crucial for conducting reliable molecular dynamics simulations to study their conformational characteristics and interactions with biological targets. chemrxiv.org

Fragment-Based Drug Design Applied to Camptothecins

Fragment-based drug design (FBDD) offers an alternative to traditional high-throughput screening for discovering novel lead compounds. nih.govresearchgate.net

The FBDD Process: This approach starts by screening small, low-molecular-weight compounds ("fragments") for weak binding to the target protein. nih.govfrontiersin.org Hits are then optimized and grown into more potent, lead-like molecules. uzh.ch This method allows for a more efficient exploration of chemical space and a better understanding of the key binding interactions. frontiersin.orguzh.ch

Application to Camptothecins: While not extensively documented for camptothecins specifically, the principles of FBDD could be applied to design novel scaffolds that mimic the key interactions of the CPT core with the Topo I-DNA complex. This could lead to the discovery of entirely new classes of Topo I inhibitors with different properties and potentially fewer liabilities than the CPTs. The use of computational FBDD approaches, in conjunction with experimental screening, could accelerate this process. nih.govscilit.com

Optimization of Polymer Conjugation for Improved Efficacy

The conjugation of a CPT analog to a polymer carrier, as in the case of this compound, is a key strategy for improving its pharmacological profile. illinois.edunih.gov

Impact of Polymer Characteristics on Prodrug Performance

This compound is a polymer-drug conjugate, specifically a conjugate of a camptothecin derivative and carboxymethyl dextran (B179266). The characteristics of the polymer carrier are paramount to the performance of the prodrug, influencing its solubility, stability, biodistribution, and cellular uptake. cellmosaic.comnih.gov The use of a water-soluble polymer backbone is a foundational strategy to increase the solubility and stability of hydrophobic drugs. cellmosaic.com

Key polymer characteristics that influence prodrug performance include molecular weight (MW), polymer type, and architecture.

Molecular Weight: The molecular weight of the polymer carrier is a critical determinant of the conjugate's pharmacokinetics. nih.gov Higher molecular weight polymers generally lead to longer circulation times in the bloodstream by preventing rapid renal clearance. nih.gov For instance, polyethylene (B3416737) glycol (PEG), a commonly used polymer in drug delivery, demonstrates that a molecular weight greater than 5 kDa can significantly extend its retention time. researchgate.net This prolonged circulation is advantageous for passive targeting of tumor tissues through the Enhanced Permeability and Retention (EPR) effect. However, an excessively high molecular weight might impede penetration into the tumor tissue.

Polymer Architecture (PEGylation): PEGylation, the attachment of PEG chains, is a widely adopted strategy to improve the pharmaceutical properties of drugs and nanoparticles. ekb.eg It enhances water solubility and provides a steric shield that reduces interactions with proteins and cells, thereby prolonging circulation half-life. nih.govekb.eg The density of PEG chains on a carrier's surface can also influence its interaction with the immune system. ekb.eg While this compound itself uses a dextran backbone, the principles of how hydrophilic polymers like PEG affect performance are broadly applicable to polymer-drug conjugates.

The table below summarizes the general impact of key polymer characteristics on the performance of polymer-drug conjugates.

| Polymer Characteristic | Impact on Prodrug Performance | Rationale | Citation |

| Molecular Weight | Higher MW increases circulation half-life. | Reduces renal clearance, allowing for greater accumulation in tumor tissue via the EPR effect. | nih.gov |

| Hydrophilicity | Increases solubility and stability of the conjugate. | Prevents aggregation of hydrophobic drugs and reduces non-specific protein binding. | cellmosaic.comekb.eg |

| Steric Hindrance (e.g., from PEGylation) | Decreases immunogenicity and cellular uptake by non-target cells. | Provides a "shield" that masks the conjugate from the mononuclear phagocyte system. | ekb.eg |

| Biodegradability (e.g., Polysaccharides) | Allows for eventual clearance of the polymer carrier from the body. | Reduces long-term toxicity associated with polymer accumulation. | nih.gov |

Linker Chemistry Variations and Release Kinetics

The linker is the critical component that covalently attaches the drug to the polymer backbone, and its chemistry dictates the rate and location of drug release. biochempeg.com An ideal linker must be stable enough to remain intact in systemic circulation to prevent premature drug release, but labile enough to be cleaved at the target site, such as the acidic or enzyme-rich tumor microenvironment. mdpi.comamericanpharmaceuticalreview.com

pH-Sensitive Linkers: This class of linkers is designed to be stable at the physiological pH of blood (≈7.4) but to hydrolyze in the more acidic environments of endosomes (pH 5-6) and lysosomes (pH ≈4.8) after cellular uptake. mdpi.com Hydrazone linkers are a classic example of this strategy. mdpi.com The rate of hydrolysis, and thus drug release, is dependent on the specific chemical structure of the linker and the pH of its surroundings.

Enzyme-Cleavable Linkers: This approach utilizes linkers that are substrates for enzymes that are overexpressed in tumor tissues or within cancer cells, such as cathepsins or other proteases. mdpi.comdebiopharm.com Peptide-based linkers, like the Valine-Citulline (Val-Cit) dipeptide, are widely used as they are efficiently cleaved by Cathepsin B, an enzyme often found in high concentrations in the lysosomal compartments of tumor cells. mdpi.comdebiopharm.com The release kinetics can be tuned by altering the peptide sequence to modify its susceptibility to enzymatic cleavage. debiopharm.com

Self-Immolative Spacers: Often used in conjunction with an enzyme-cleavable trigger, these spacers undergo a rapid, spontaneous intramolecular cyclization to release the drug once the "trigger" has been cleaved. mdpi.com The p-aminobenzyloxycarbonyl (PABC) spacer is a common example used with Val-Cit linkers. mdpi.com This two-stage process ensures a clean and efficient release of the unmodified parent drug.

The design of the linker can be optimized to balance stability and release kinetics. nih.gov For example, introducing steric hindrance near the cleavage site can enhance stability in circulation but may also slow the rate of payload release within the tumor cell. biochempeg.comnih.gov

The table below outlines different linker strategies and their corresponding release mechanisms and kinetics.

| Linker Type | Cleavage Trigger | Release Mechanism | Typical Release Environment | Citation |

| Hydrazone | Low pH | Acid-catalyzed hydrolysis of the hydrazone bond. | Endosomes, Lysosomes | mdpi.com |

| Peptide (e.g., Val-Cit) | Specific Enzymes (e.g., Cathepsin B) | Proteolytic cleavage of the peptide sequence. | Lysosomes, Tumor Microenvironment | mdpi.comdebiopharm.com |

| Disulfide | Reducing Agents (e.g., Glutathione) | Reduction of the disulfide bond to two thiols. | Intracellular Cytosol | nih.gov |

Mechanisms of Resistance to Delimotecan and Camptothecin Based Therapies

Cellular Mechanisms of Acquired Resistance

Acquired resistance at the cellular level involves a variety of changes that allow cancer cells to survive the DNA damage induced by camptothecins. nih.govnih.gov These mechanisms often involve alterations in the drug's target, increased removal of the drug from the cell, enhanced DNA repair, and modulation of cell cycle control. nih.govnih.govresearchgate.net

Alterations in Topoisomerase I Expression or Mutation

The primary target of camptothecins is the enzyme DNA topoisomerase I (Top1). nih.govnih.gov Therefore, changes in this enzyme are a major cause of resistance.

Reduced Top1 Expression: A decrease in the amount of Top1 protein within the cancer cell is a common mechanism of resistance. nih.govnih.gov Lower levels of the target enzyme mean that the drug has fewer opportunities to form the stable drug-Top1-DNA complexes that are responsible for its cytotoxic effects. nih.gov Studies have shown that a reduction in the number of TOP1 gene copies can lead to lower enzyme levels and contribute to camptothecin (B557342) resistance. iiarjournals.org

Top1 Mutations: Mutations in the TOP1 gene can alter the structure of the enzyme, making it less sensitive to the inhibitory effects of camptothecins. nih.govpnas.org These mutations often occur in regions of the enzyme that are critical for drug binding. nih.govpnas.org For example, mutations at amino acid positions like R364H, E418K, and N722S (numbered according to human Top1) have been identified in camptothecin-resistant cancer cell lines. nih.govaacrjournals.orgresearchgate.net The N722S mutation is noteworthy as it has also been found in CPT-producing plants, suggesting a co-evolutionary mechanism of self-resistance. nih.govpnas.org While Top1 mutations are a clear mechanism of resistance in laboratory models, their frequency in clinical samples is still being investigated. cancernetwork.com

Top1 Degradation: Camptothecin treatment can trigger the degradation of Top1 through the ubiquitin-proteasome pathway. oncotarget.com This rapid removal of the target enzyme from the cell can lead to drug resistance. oncotarget.com The phosphorylation of Top1 on serine 10 by DNA-dependent protein kinase (DNA-PKcs) has been shown to mark the enzyme for ubiquitination by BRCA1, leading to its degradation and subsequent camptothecin resistance. oncotarget.com

Enhanced Drug Efflux Mechanisms

Cancer cells can develop resistance by actively pumping chemotherapeutic drugs out of the cell, thereby reducing their intracellular concentration and effectiveness. This process is mediated by a family of proteins known as ATP-binding cassette (ABC) transporters. nih.govresearchgate.net

Several ABC transporters have been implicated in resistance to camptothecin derivatives:

P-glycoprotein (MDR1): While camptothecins themselves are not typically substrates for P-glycoprotein, this transporter can play a role in multidrug resistance to a broader range of chemotherapeutics. cancernetwork.comresearchgate.net

Multidrug Resistance-Associated Protein 1 (MRP1) and MRP2: These transporters have been associated with resistance to certain camptothecin analogs. cancernetwork.comnih.gov For instance, reduced expression of MRP2 has been shown to increase cellular sensitivity to irinotecan (B1672180). nih.gov

Breast Cancer Resistance Protein (BCRP/ABCG2): This transporter is a significant factor in resistance to topotecan (B1662842) and SN-38, the active metabolite of irinotecan. cancernetwork.comnih.govresearchgate.net

The expression and activity of these efflux pumps can be influenced by the tumor microenvironment. For example, acidic conditions in tumors can lead to the downregulation of BCRP, potentially increasing sensitivity to certain camptothecins. nih.gov

DNA Repair Pathway Upregulation

Since camptothecins cause cell death by inducing DNA damage, the cell's ability to repair this damage is a critical determinant of its sensitivity to the drug. nih.govresearchgate.net The collision of replication forks with the drug-stabilized Top1-DNA complexes leads to the formation of DNA double-strand breaks (DSBs), which are highly toxic to the cell. nih.govoncotarget.com

Several DNA repair pathways are involved in processing camptothecin-induced damage:

Homologous Recombination (HR): This is a major pathway for the repair of DSBs and is particularly active during the S and G2 phases of the cell cycle, when camptothecins are most effective. nih.govoup.com Efficient HR can repair the DSBs caused by camptothecins, leading to cell survival and resistance.

Non-Homologous End Joining (NHEJ): This is another major pathway for DSB repair. oup.com Interestingly, while it is a repair pathway, the loss of certain NHEJ factors, such as Ku70, has been shown to confer resistance to camptothecin. nih.gov This suggests that in the presence of camptothecin, NHEJ can be a cytotoxic pathway. nih.gov

Single-Strand Break Repair (SSBR): This pathway is also implicated in the response to camptothecin-induced damage. researchgate.net The expression levels of specific SSBR factors can influence a cell's capacity to repair the initial DNA lesions. researchgate.net

Role of Specific Repair Proteins: Overexpression of certain DNA repair proteins, such as XRCC1, can confer resistance to camptothecins. nih.gov Conversely, deficiencies in proteins involved in DSB repair can lead to hypersensitivity to these drugs. nih.gov The WRN protein, a RecQ helicase involved in various DNA repair pathways, has also been implicated, with its degradation being a potential biomarker for camptothecin sensitivity. oncotarget.com

Modulation of Cell Cycle Checkpoints

Cell cycle checkpoints are crucial for maintaining genomic integrity by halting cell cycle progression to allow time for DNA repair. salk.eduspandidos-publications.com In the context of camptothecin treatment, these checkpoints can play a dual role.

Checkpoint Activation and Resistance: Activation of the S-phase checkpoint in response to camptothecin-induced DNA damage can provide the cell with the necessary time to repair the lesions, thereby promoting survival and contributing to resistance. tandfonline.comnih.gov The checkpoint kinase CHK1 is a key regulator of this response. nih.govau.dk Higher levels of CHK1 have been associated with a stronger S-phase checkpoint response and increased resistance to camptothecin. tandfonline.comnih.gov

Checkpoint Defects and Sensitivity: Conversely, defects in the checkpoint machinery can sensitize cells to camptothecin. salk.edu For example, a failure to properly degrade activated CHK1 can lead to prolonged cell cycle arrest and subsequent resistance. salk.edu

Tumor Microenvironment Contributions to Resistance

The tumor microenvironment (TME) is a complex ecosystem of non-cancerous cells, extracellular matrix, and signaling molecules that significantly influences tumor progression and response to therapy. nih.govfrontiersin.orgfrontiersin.org The physical and chemical characteristics of the TME can create barriers to drug efficacy and promote resistance. frontiersin.orgingentaconnect.com

Role of Hypoxia and pH Gradients

Two key features of the solid tumor microenvironment that contribute to chemoresistance are hypoxia (low oxygen levels) and acidic pH gradients. nih.govingentaconnect.com

Hypoxia: Hypoxia is a common feature of solid tumors and is known to induce resistance to various chemotherapies, including camptothecins. nih.govkribb.re.kr Hypoxic conditions can trigger a number of cellular responses that protect cancer cells from drug-induced death. For example, hypoxia can lead to a decrease in the levels of the pro-apoptotic protein Bax, thereby attenuating apoptosis induced by camptothecin. kribb.re.krresearchgate.net It can also induce resistance by causing a delay in cell cycle progression, particularly in the early S phase. nih.gov Furthermore, hypoxia can upregulate drug efflux pumps and activate pro-survival signaling pathways, further contributing to resistance. impactfactor.org Hypoxia-inducible factors (HIFs) are key transcription factors that mediate the cellular response to low oxygen, and their activity can be modulated by camptothecins. aacrjournals.orgresearchgate.net

Immune Cell Interactions and Drug Evasion

The interplay between cancer cells and the immune system is a critical factor in how tumors respond to or evade treatment with topoisomerase I inhibitors like Delimotecan. frontiersin.org Tumors can develop sophisticated methods to avoid being destroyed by the immune system, a process known as immune evasion. mdpi.comd-nb.info

Chemotherapeutic agents, including camptothecins, can sometimes trigger an immune response against the tumor by causing immunogenic cell death, which releases tumor antigens that the immune system can recognize. mdpi.com However, cancer cells can counteract this by upregulating immune checkpoint proteins, such as Programmed Death-Ligand 1 (PD-L1). mdpi.comnih.gov The interaction of PD-L1 on tumor cells with its receptor, PD-1, on activated T cells sends an inhibitory signal that suppresses the anti-tumor immune response. nih.govmdpi.com Studies have shown that treatment with camptothecin can increase the expression of PD-L1 on colon cancer cells. mdpi.com This suggests a mechanism where the cancer cell, in response to the drug, protects itself by dampening the immune attack.

The tumor microenvironment (TME) also plays a significant role in immune evasion. frontiersin.org It can be populated by various immunosuppressive cells, such as regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and tumor-associated macrophages (TAMs). d-nb.infomdpi.comnih.gov These cells release factors like TGF-β and IL-10 that inhibit the function of cytotoxic T lymphocytes (CTLs), the primary immune cells responsible for killing cancer cells. d-nb.infomdpi.com Furthermore, physical barriers like the extracellular matrix can prevent immune cells from reaching the tumor. d-nb.info The complex interactions within the TME can thus create a shield that protects the tumor from both chemotherapy and the body's immune system. frontiersin.org

Strategies to Overcome Resistance in Preclinical Models

To combat the development of resistance, researchers are actively investigating various strategies in preclinical settings. These approaches aim to either identify patients most likely to respond to treatment or to develop new agents that can reverse resistance. mdpi.com

Identification of Predictive Biomarkers for Sensitivity

A key strategy to improve the efficacy of camptothecin-based therapies is the identification of predictive biomarkers. esmo.org These are measurable biological characteristics that can help predict whether a patient's tumor will be sensitive or resistant to a particular drug. esmo.orgfrontiersin.org

One of the most studied biomarkers for camptothecin sensitivity is the expression level of its target enzyme, Topoisomerase I (Top1) . nih.gov Higher levels of Top1 in tumors are generally associated with greater sensitivity to these drugs, while lower levels or mutations in the TOP1 gene can lead to resistance. nih.govnih.gov

Another important area of biomarker research involves the DNA damage response (DDR) pathway . Since camptothecins work by causing DNA damage, the cell's ability to repair this damage is crucial. mdpi.com Deficiencies in certain DDR genes, such as BRCA1, may increase sensitivity to these agents. nih.gov Conversely, overexpression of DNA repair proteins can contribute to resistance. mdpi.com A preclinical study in gastric cancer identified a three-gene signature (APTX, BRCA1, and Topo1) that was significantly associated with irinotecan sensitivity. nih.gov

The expression of drug efflux pumps, which are proteins that actively remove chemotherapy drugs from cancer cells, is another critical biomarker. The ATP-binding cassette (ABC) transporters , such as ABCG2 (also known as BCRP), are known to transport camptothecins out of the cell, thereby reducing their intracellular concentration and effectiveness. aacrjournals.orgtandfonline.com Therefore, high expression of these transporters is often a marker of resistance. tandfonline.com

This compound itself is a prodrug that is cleaved by the enzyme cathepsin B , which is often overexpressed in tumors, to release its active components. aacrjournals.org This suggests that the level of cathepsin B in a tumor could serve as a predictive biomarker for this compound's efficacy. aacrjournals.orgmdpi.com

Finally, markers related to the immune response are gaining attention. The expression of PD-L1 and the presence of tumor-infiltrating lymphocytes have been investigated as potential biomarkers to predict response to combinations of chemotherapy and immunotherapy. mdpi.comfrontiersin.org

Table 1: Selected Preclinical Biomarkers for Camptothecin Sensitivity

| Biomarker Category | Biomarker | Association with Sensitivity |

|---|---|---|

| Drug Target | Topoisomerase I (Top1) | Higher expression correlates with increased sensitivity. nih.govnih.gov |

| DNA Damage Response | BRCA1, APTX | Lower expression correlates with increased sensitivity. nih.gov |

| Drug Efflux | ABCG2 (BCRP) | Lower expression correlates with increased sensitivity. tandfonline.com |

| Prodrug Activation | Cathepsin B | Higher expression may predict sensitivity to this compound. aacrjournals.orgmdpi.com |

Development of Resistance Reversal Agents

In addition to identifying biomarkers, significant research is focused on developing agents that can reverse or circumvent resistance to camptothecin therapies. mdpi.com These strategies often involve combination therapies. nih.gov

One major approach is the use of inhibitors of drug efflux pumps . Compounds like GF120918 have been shown in preclinical models to be potent inhibitors of the BCRP transporter. aacrjournals.org When used in combination with camptothecins like topotecan, GF120918 was able to restore the intracellular drug concentration in resistant cells and almost completely reverse the resistance. aacrjournals.org

Another strategy is to combine camptothecins with inhibitors of the DNA damage response pathway . For instance, combining topoisomerase inhibitors with inhibitors of PARP, a key enzyme in DNA repair, has shown promise in enhancing anticancer efficacy. mdpi.com The rationale is that by blocking the cell's ability to repair the DNA damage caused by the camptothecin, the combination therapy will be more effective at inducing cancer cell death.

Targeting signaling pathways that promote cell survival is also being explored. Preclinical studies have shown that inhibiting the NF-κB pathway in conjunction with camptothecin treatment can accelerate cell death in colon cancer cells. spandidos-publications.com

Furthermore, the development of new camptothecin analogs that are not substrates for efflux pumps is an ongoing effort. For example, the experimental camptothecin derivatives DX8951f and BNP1350 were found to be poor substrates for the BCRP transporter and were able to bypass this resistance mechanism. aacrjournals.org Similarly, a class of compounds known as 14-aminocamptothecins has been developed that are not substrates for major drug resistance pumps like MDR1, MRP1, and BCRP. acs.org The development of polymer-drug conjugates, such as IT-101 (a conjugate of camptothecin and a cyclodextrin-based polymer), has also shown efficacy in preclinical models of tumors that are resistant to irinotecan. researchgate.net